N-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl}acetamide
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Overview
Description
N-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl}acetamide is a compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, and neuroprotective properties. The presence of the fluorophenyl group in its structure enhances its biological activity, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl}acetamide typically involves the reaction of 2-fluorophenylpiperazine with 4-nitrophenylacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its application in pharmaceutical and research settings.
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl}acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective effects and its role as an acetylcholinesterase inhibitor.
Medicine: Investigated for its anticonvulsant and antimicrobial properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. It acts as an acetylcholinesterase inhibitor, which increases the levels of acetylcholine in the brain, thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl}acetamide
- N-{4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl}acetamide
Uniqueness
N-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl}acetamide is unique due to the presence of the 2-fluorophenyl group, which enhances its biological activity compared to other similar compounds. This structural feature contributes to its potent acetylcholinesterase inhibitory activity and its potential therapeutic applications .
Properties
IUPAC Name |
N-[4-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2/c1-14(24)21-16-8-6-15(7-9-16)19(25)23-12-10-22(11-13-23)18-5-3-2-4-17(18)20/h2-9H,10-13H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSJFWIWNZGRJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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